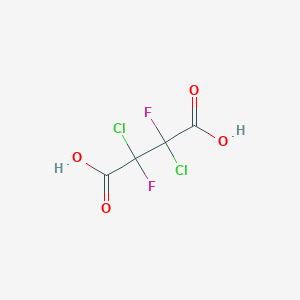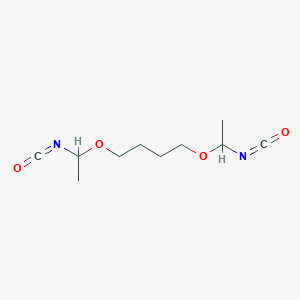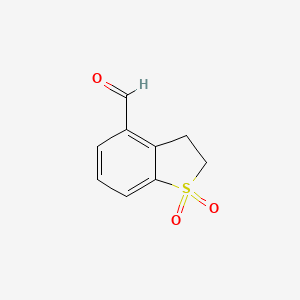
1,1-Dioxo-2,3-dihydro-1-benzothiophene-4-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Dioxo-2,3-dihydro-1-benzothiophene-4-carbaldehyde: is a chemical compound belonging to the benzothiophene family. Benzothiophenes are heterocyclic compounds containing a sulfur atom fused to a benzene ring. This particular compound is characterized by the presence of a dioxo group and a carbaldehyde group, making it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dioxo-2,3-dihydro-1-benzothiophene-4-carbaldehyde can be achieved through various methods. One common approach involves the reaction of sulfonhydrazides with internal alkynes under electrochemical conditions. This method promotes the formation of benzothiophene motifs via a quaternary spirocyclization intermediate .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary, but they generally follow similar principles as laboratory-scale synthesis, with adjustments for scalability and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
1,1-Dioxo-2,3-dihydro-1-benzothiophene-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
1,1-Dioxo-2,3-dihydro-1-benzothiophene-4-carbaldehyde has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex benzothiophene derivatives.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,1-Dioxo-2,3-dihydro-1-benzothiophene-4-carbaldehyde involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to therapeutic effects in medical applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,1-Dioxo-2,3-dihydro-1lambda6-benzothiophene-3-sulfonamide
- 2,3-Dihydro-1,4-benzoxathiine derivatives
- Thiophene derivatives
Uniqueness
1,1-Dioxo-2,3-dihydro-1-benzothiophene-4-carbaldehyde is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Compared to other benzothiophene derivatives, this compound’s dioxo and carbaldehyde groups make it particularly useful in synthetic chemistry and medicinal research .
Eigenschaften
Molekularformel |
C9H8O3S |
|---|---|
Molekulargewicht |
196.22 g/mol |
IUPAC-Name |
1,1-dioxo-2,3-dihydro-1-benzothiophene-4-carbaldehyde |
InChI |
InChI=1S/C9H8O3S/c10-6-7-2-1-3-9-8(7)4-5-13(9,11)12/h1-3,6H,4-5H2 |
InChI-Schlüssel |
HRZOHLXJDSGEHM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CS(=O)(=O)C2=CC=CC(=C21)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-[[5-[(dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethylimino]-5-[(6-methylpyridin-3-yl)methyl]-5H-pyrimidin-4-one;trihydrochloride](/img/structure/B14751575.png)
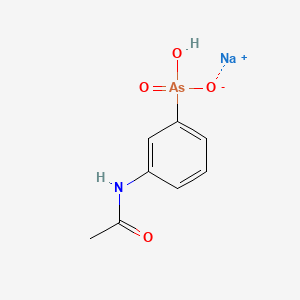

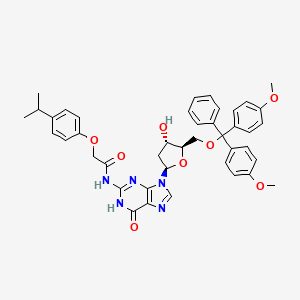
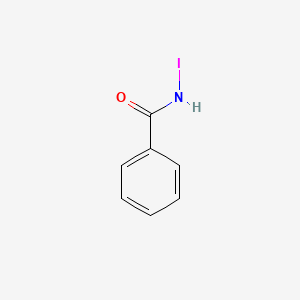
![N-(3-((4aS,5S,7aS)-2-amino-5-(trifluoromethyl)-4a,5,7,7a-tetrahydro-4H-furo[3,4-d][1,3]thiazin-7a-yl)-4-fluorophenyl)-5-(difluoromethyl)pyrazine-2-carboxamide](/img/structure/B14751604.png)
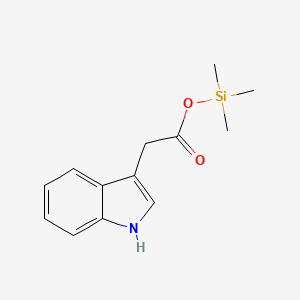

![2-Amino-4,8-dimethyl-5,8-dihydropyrido[2,3-d]pyrimidin-7(6h)-one](/img/structure/B14751625.png)
